(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 6029-58-9
VCID: VC7984693
InChI: InChI=1S/C17H15FO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+
SMILES: CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Molecular Formula: C17H15FO2
Molecular Weight: 270.3 g/mol

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

CAS No.: 6029-58-9

Cat. No.: VC7984693

Molecular Formula: C17H15FO2

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one - 6029-58-9

Specification

CAS No. 6029-58-9
Molecular Formula C17H15FO2
Molecular Weight 270.3 g/mol
IUPAC Name (E)-3-(4-ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H15FO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+
Standard InChI Key LZQVJXFFBXSFMM-LFYBBSHMSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
SMILES CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F

Introduction

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, characterized by its α,β-unsaturated carbonyl system. This compound is of significant interest in various fields due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It features a 4-ethoxyphenyl group and a 4-fluorophenyl group, which influence its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the condensation process .

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents such as sodium borohydride.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings using reagents like bromine or nitrating agents under acidic conditions.

Biological Activities

(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits diverse biological activities due to its α,β-unsaturated carbonyl system, which can interact with various biological targets through mechanisms such as Michael addition.

Research Applications

This compound is used in various research applications:

  • Chemistry: As a precursor for synthesizing more complex heterocyclic compounds.

  • Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Potential therapeutic agent due to its biological activities.

  • Industry: Used in the development of new materials and as an intermediate in organic synthesis.

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